molecular formula C6H9N3OS B3371866 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide CAS No. 827588-49-8

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide

Cat. No. B3371866
M. Wt: 171.22
InChI Key: MZOQQOSGXMKUGW-UHFFFAOYSA-N
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Patent
US07427635B2

Procedure details

To a solution of (4-dimethylcarbamoyl-thiazol-2-yl)-carbamic acid tert-butyl ester (0.26 g, 0.95 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (10 mL, 130 mmol). The reaction mixture was stirred at room temperature for 2 hours, then concentrated under reduced pressure. Saturated aqueous sodium bicarbonate solution (50 mL) was added to neutralize the residue. The mixture was extracted with ethyl acetate (2×100 mL). The organic layers were separated, combined and dried over sodium sulfate, concentrated under reduced pressure and dried in vacuo to give crude 2-amino-thiazole-4-carboxylic acid dimethylamide as a yellow gum which was used without further purification (0.14 g, 86%).
Name
(4-dimethylcarbamoyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][CH:10]=[C:11]([C:13](=[O:17])[N:14]([CH3:16])[CH3:15])[N:12]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:15][N:14]([CH3:16])[C:13]([C:11]1[N:12]=[C:8]([NH2:7])[S:9][CH:10]=1)=[O:17]

Inputs

Step One
Name
(4-dimethylcarbamoyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.26 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)C(N(C)C)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate solution (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(=O)C=1N=C(SC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.